UK 12130

説明

UK 12130 refers to a small-bandgap semiconducting polymer developed for high near-infrared (NIR) photoresponse applications. This compound, synthesized by Hendriks et al. (2014), is characterized by its low bandgap (~0.5–1.0 eV) and strong absorption in the NIR region (700–1400 nm). It exhibits exceptional charge-carrier mobility and stability, making it suitable for optoelectronic devices such as organic photodetectors and light-emitting diodes (OLEDs) . The polymer’s structure incorporates donor-acceptor (D-A) motifs, which enhance intramolecular charge transfer and reduce recombination losses .

Key properties of this compound include:

特性

CAS番号 |

52295-48-4 |

|---|---|

分子式 |

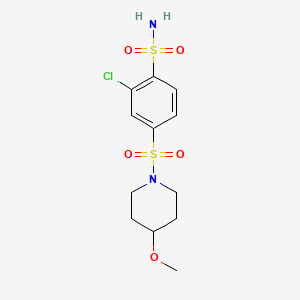

C12H17ClN2O5S2 |

分子量 |

368.9 g/mol |

IUPAC名 |

2-chloro-4-(4-methoxypiperidin-1-yl)sulfonylbenzenesulfonamide |

InChI |

InChI=1S/C12H17ClN2O5S2/c1-20-9-4-6-15(7-5-9)22(18,19)10-2-3-12(11(13)8-10)21(14,16)17/h2-3,8-9H,4-7H2,1H3,(H2,14,16,17) |

InChIキー |

AYUCZFQOHBTJTO-UHFFFAOYSA-N |

正規SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |

製品の起源 |

United States |

準備方法

UK-12130の合成には、スルホン基とスルホンアミド基の使用を含むいくつかのステップが含まれます。調製方法は通常、次の手順を含みます。

出発物質: 合成は、必要な官能基を含む適切な出発物質の選択から始まります。

反応条件: 反応条件には、しばしば酢酸エチルを用いた抽出と精製が含まれます.

工業生産: UK-12130の工業生産方法は、最終製品の一貫性と純度を確保するために、自動化された機器を用いた大規模合成を含みます.

化学反応の分析

Stability and Decomposition Reactions

UK 12130 exhibits sensitivity to environmental factors:

Reaction Optimization Insights

Recent studies highlight strategies to enhance this compound synthesis:

-

Design of Experiments (DoE) : Full factorial designs identified optimal sodium hydroxide stoichiometry (1.2–1.5 equiv) and reaction temperature (4°C) to minimize byproducts .

-

Kinetic Modeling : First-order kinetics observed in precursor alkylation steps, suggesting rate-limiting azetidinium ion formation .

Environmental and Biological Interactions

Aquatic Toxicity

Radical Reactions

-

Reacts with electrophilic fluorinating agents (e.g., Selectfluor) via radical intermediates, forming stable C-F bonds under AgNO₃ catalysis .

Analytical Characterization

科学的研究の応用

UK-12130 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of cerebral vasodilators on blood flow and brain function.

Biology: It is used in biological studies to understand its effects on cellular processes and signaling pathways.

Medicine: It has potential therapeutic applications in treating conditions related to cerebral blood flow deficiencies, such as stroke and dementia.

Industry: It is used in the pharmaceutical industry for the development of new drugs targeting cerebral vasodilation

作用機序

UK-12130の作用機序は、脳内の特定の分子標的と経路との相互作用に関係しています。血管の平滑筋を弛緩させて血流を増加させることによって、血管拡張剤として作用します。分子標的には、血管の緊張の調節に関与する受容体と酵素が含まれます。 関連する経路には、一酸化窒素シグナル伝達経路と環状グアノシンモノホスファート経路が含まれます .

類似化合物との比較

Thienoisoindigo-Based Conjugated Polymers

Example Compound : Polymer reported by Van Pruissen et al. (2012)

- Structure: Thienoisoindigo (acceptor) coupled with bithiophene (donor).

- Bandgap : ~1.2 eV (higher than UK 12130).

- Hole Mobility : ~0.05 cm²/V·s (lower than this compound).

- Applications : Organic solar cells, with power conversion efficiency (PCE) of ~4.5% .

Comparison: this compound outperforms thienoisoindigo-based polymers in NIR response and charge transport due to its optimized D-A architecture and reduced bandgap. However, thienoisoindigo polymers exhibit better solubility, simplifying film processing .

BODIPY-Based A-D-A Dyes

Example Compound : BODIPY derivatives (α,β-unsubstituted) used in NIR OLEDs .

- Structure : Boron-dipyrromethene (BODIPY) core with aryl substituents.

- Bandgap : ~1.5 eV (significantly higher than this compound).

- Absorption Peak : ~700 nm (visible-NIR edge).

- EQE : ~15% at 700 nm (lower than this compound).

Comparison :

this compound’s broader NIR absorption and higher EQE make it superior for deep-tissue imaging and phototherapy. BODIPY compounds, however, excel in fluorescence brightness and modular synthetic tuning .

PCPDTBT (Poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7(2,1,3-benzothiadiazole)])

Structure: Alternating cyclopentadithiophene (donor) and benzothiadiazole (acceptor) units.

- Bandgap : ~1.4 eV.

- Absorption Peak : ~750 nm.

- Hole Mobility : ~0.03 cm²/V·s.

- Applications : Organic photovoltaics (PCE ~7%) and transistors .

Comparison :

this compound’s narrower bandgap and higher hole mobility enable superior NIR photodetection. PCPDTBT remains favored for visible-light solar cells due to its balanced charge transport .

Data Tables

Table 1: Optical and Electronic Properties

| Compound | Bandgap (eV) | Absorption Peak (nm) | Hole Mobility (cm²/V·s) | EQE (%) |

|---|---|---|---|---|

| This compound | 0.7 | 950 | 0.1 | 35 |

| Thienoisoindigo | 1.2 | 800 | 0.05 | - |

| BODIPY Dye | 1.5 | 700 | - | 15 |

| PCPDTBT | 1.4 | 750 | 0.03 | - |

Table 2: Application Performance

| Compound | Device Type | Key Metric (Efficiency) |

|---|---|---|

| This compound | NIR Photodetector | EQE: 35% @ 900 nm |

| Thienoisoindigo | Organic Solar Cell | PCE: 4.5% |

| BODIPY Dye | NIR OLED | EQE: 15% @ 700 nm |

| PCPDTBT | Organic Solar Cell | PCE: 7% |

Research Findings and Challenges

- This compound achieves record NIR response but faces challenges in film morphology control, leading to batch-to-batch variability .

- Thienoisoindigo polymers suffer from parasitic absorption in the visible range, limiting NIR selectivity .

- BODIPY dyes require heavy halogenation for NIR shifts, increasing synthesis complexity .

生物活性

UK 12130, a compound derived from the class of aza-podophyllotoxins, has been the subject of various studies focusing on its biological activity, particularly in relation to cancer cell apoptosis and cell cycle regulation. This article synthesizes findings from diverse research sources, presenting a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to podophyllotoxin, a well-known anti-cancer agent. The compound exhibits potential therapeutic properties by inducing apoptosis in cancer cells and affecting various cellular pathways. Its mechanism of action primarily involves the activation of caspases, which are crucial for the execution phase of cell apoptosis.

Caspase Activation

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of specific caspases can indicate the pathway through which apoptosis is occurring. In studies involving this compound, significant activation of caspases 3 and 9 has been observed:

- Caspase 3 Activation : This effector caspase is typically activated during the later stages of apoptosis. Research indicates that this compound induces a notable activation rate, suggesting its effectiveness in promoting apoptotic processes in cancer cells .

- Caspase 9 Activation : As a marker for intrinsic apoptosis pathways, caspase 9's activation further supports the role of this compound in inducing cell death through mitochondrial pathways .

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest at various phases:

- S Phase Arrest : A significant percentage (approximately 54%) of cells treated with this compound were found to be arrested in the S phase, indicating interference with DNA synthesis and replication processes .

- G2/M Phase Arrest : A smaller fraction (around 13%) showed arrest at the G2/M phase, suggesting that this compound may also impact preparations for mitosis .

Data Table: Biological Activity Summary

Case Study: Induction of Apoptosis in Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound effectively induces apoptosis through both intrinsic and extrinsic pathways. The results highlighted:

- Cell Line Sensitivity : Different cancer cell lines exhibited varying sensitivities to this compound, with some showing significantly higher rates of apoptosis compared to others.

- Mechanistic Insights : The study utilized fluorescent labeling techniques to visualize active caspases in treated cells, confirming the apoptotic effects attributed to this compound .

Clinical Implications

The findings surrounding this compound's biological activity suggest potential applications in cancer therapy. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells positions it as a candidate for further development in oncological treatments.

Q & A

Q. What are best practices for ensuring reproducibility in computational research?

- Methodological Answer : Share code via platforms like GitHub, using version control (e.g., Git). Document dependencies with Docker or Conda . Provide step-by-step workflows and raw data access. Use Jupyter Notebooks or R Markdown to integrate code, results, and narrative .

Publication & Dissemination

Q. How to structure a manuscript for high-impact journals with interdisciplinary audiences?

- Methodological Answer : Use a modular structure : clearly separate hypotheses, methods, results, and implications. Avoid field-specific jargon; define terms in a glossary if necessary. Use visual abstracts and infographics to summarize complex findings. Align with journal guidelines for citations and data accessibility .

Q. What strategies mitigate common pitfalls during peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。